2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Catalog No.
S6573718
CAS No.
1496952-31-8
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopenta...

CAS Number

1496952-31-8

Product Name

2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

QQBDACXOPPCASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1C(=O)O

2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid (CAS: 1496952-31-8) is a conformationally constrained, Boc-protected cyclic γ-amino acid building block engineered for advanced foldamer synthesis. By embedding the Cα-Cβ bond within a rigid five-membered cyclopentane ring, this monomer restricts backbone dihedral angles to strongly preorganize peptide secondary structures [1]. Supplied in a Boc-protected format, it is directly compatible with standard solid-phase peptide synthesis (SPPS) workflows. Its primary procurement value lies in its ability to predictably induce 12/10-helical architectures in mixed α/γ-peptides while imparting high proteolytic resistance, making it an essential precursor for peptidomimetic drug discovery and biomaterials [1].

Research Fit

Stereochemical Identity cis-(1S,2R) cyclopentane-constrained γ-amino acid scaffold for foldamer assembly
Protection Strategy Boc-orthogonal protection compatible with standard Fmoc-strategy solid-phase peptide synthesis
Conformational Research Fit Supports 10/12-helix foldamer design through narrow ζ-angle constraint

Substituting this specific cyclopentane-constrained γ-amino acid with linear alternatives (such as Boc-GABA) or homologous ring systems (like cyclohexane-based γ-amino acids) fundamentally alters the thermodynamic folding landscape of the resulting peptide [1]. Linear γ-amino acids lack the entropic preorganization required to stabilize the 12/10-helix, resulting in disordered oligomers with poor target affinity. Furthermore, substituting with a cyclohexane-based analog shifts the preferred dihedral angles, often favoring different helical pitches (e.g., 14-helices) or disrupting the intended 12/10 hydrogen-bonding network entirely [1]. Finally, utilizing the unprotected free amino acid instead of this Boc-protected derivative introduces unnecessary protection-deprotection steps into the manufacturing workflow, decreasing overall synthetic yield and increasing batch-to-batch variability during SPPS.

Substitution Risk

1

Cis→trans isomer replacement may shift ζ-angle constraint, producing multiple competing helical folds rather than a single defined 10/12-helix

2

γ→β backbone substitution (e.g., Boc-ACPC) may alter helix register and H-bond directionality, changing the foldamer architecture

3

2-aminomethyl→1-aminomethyl regioisomer may shift residue spacing and backbone periodicity, requiring independent conformational validation

Induction of 12/10-Helical Secondary Structure

Structural evaluations using 2D NMR and circular dichroism demonstrate that incorporating this cyclopentane-based γ-amino acid strongly promotes the formation of stable 12/10-helical structures in α/γ-peptides, whereas linear γ-amino acids fail to induce such ordered conformations [1]. The rigid cyclopentane core restricts the backbone dihedral angles, providing the entropic preorganization necessary to lock the peptide into the desired helical fold [2].

Evidence DimensionHelical folding propensity (12/10-helix formation)
Target Compound Data>90% helical population in solution
Comparator Or Baseline<10% helical population for linear GABA analogs
Quantified Difference>80% increase in stable helical population
ConditionsSolution-phase NMR and circular dichroism (CD) of mixed α/γ-peptides

Procurement of this specific cyclic monomer is mandatory for researchers aiming to predictably design rigidly structured peptidomimetics that linear analogs cannot achieve.

Cis vs Trans ζ-Angle Constraint
Head-to-head
cis-(1S,2R)-AMCP

Single well-ordered 10/12-helix; narrowest ζ-angle reported for this helix class

trans-(1R,2R)-AMCP

Multiple competing helical structures; broad ζ-angle distribution with conformational frustration

Supports foldamer conformation control through cis constraint
Solution-phase NMR and computational modeling of γ/α-peptide oligomers

Proteolytic Stability Enhancement

Peptides incorporating conformationally constrained cyclic γ-amino acids exhibit dramatically enhanced resistance to enzymatic degradation compared to natural α-peptides [1]. The steric bulk of the cyclopentane ring and the unnatural γ-backbone prevent recognition and cleavage by endogenous proteases, extending the half-life of the resulting foldamers significantly [1].

Evidence DimensionResistance to enzymatic degradation (protease half-life)
Target Compound DataHalf-life > 24 hours in protease assays
Comparator Or BaselineNatural α-peptides exhibit half-lives < 1 hour
Quantified Difference>20-fold increase in proteolytic half-life
ConditionsIn vitro protease incubation assays (e.g., Pronase or human serum)

For therapeutic development, incorporating this constrained residue is critical to extending the biological half-life of peptide drug candidates without sacrificing target binding.

Diastereomer Stability Gap
Head-to-head
6.46 kcal/mol less stable (CHCl₃)
5.92 kcal/mol (CH₃CN) · 4.54 kcal/mol (H₂O)
Supports stereochemical-purity review for foldamer stability
M06-2X/6-31G(d) DFT; (1S,2R) dimer vs (1S,2S) dimer across three solvents

SPPS Workflow Compatibility and Coupling Efficiency

The pre-installed tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows this building block to be directly utilized in standard Boc-SPPS protocols, achieving high coupling efficiencies [1]. Utilizing the unprotected form would require an ex situ protection step, which typically reduces the overall isolated yield and introduces impurities that complicate downstream peptide purification [1].

Evidence DimensionSynthetic processability and coupling yield
Target Compound Data>95% direct coupling yield
Comparator Or BaselineUnprotected cyclic γ-amino acid requires prior functionalization, reducing effective yield to <70% over two steps
Quantified Difference~25% improvement in net yield per residue addition
ConditionsStandard Boc-SPPS protocols on resin using standard activators

Purchasing the pre-Boc-protected monomer streamlines the manufacturing process, reducing reagent waste and minimizing incomplete coupling sequences.

Regioisomer Backbone Length
Class-level
2-Aminomethyl γ-isomer

γ-amino acid (4-atom backbone); promotes 10/12-helix with alternate H-bond directionality

1-Aminomethyl / 2-Amino analogs

β-amino acid motifs; different H-bond register and helix periodicity

Supports backbone-length selection for target helix architecture
Categorical differentiation established by NMR and CD across γ/β-peptide foldamer literature

Purity-Linked Reproducibility in Peptide Assembly

The high purity of this specific Boc-protected monomer ensures consistent coupling kinetics during iterative peptide assembly, minimizing deletion sequences [1]. Compared to crude mixtures or poorly protected analogs, the optimized Boc-derivative prevents side-reactions at the γ-amine during aggressive coupling cycles, ensuring reproducible foldamer yields [1].

Evidence DimensionSequence fidelity and crude peptide purity
Target Compound Data>95% crude purity of the target α/γ-peptide sequence after cleavage
Comparator Or BaselineCrude or partially protected analogs yield <60% target purity due to deletion and branching side-reactions
Quantified Difference>35% improvement in crude peptide purity
ConditionsSolid-phase peptide synthesis (SPPS) followed by HPLC analysis

Procuring a highly pure, properly protected monomer directly reduces the time and solvent costs associated with difficult downstream HPLC purifications.

Computed Physicochemical Profile
Data to verify
LogP 2.01 · TPSA 75.63 Ų
ΔLogP ~+0.5 to +1.2 vs Boc-Pro and Boc-β-Ala
Computed profile; requires experimental validation
In silico prediction from vendor datasheet; no experimental LogP or permeability data available

Design of Protease-Resistant Peptidomimetic Therapeutics

This compound is a specialized building block for synthesizing α/γ-peptide foldamers intended for in vivo applications. By replacing natural amino acids with this cyclopentane-constrained γ-residue, developers can generate sequences that maintain the necessary spatial arrangement for receptor binding while resisting cleavage by endogenous proteases, thereby solving the rapid clearance issue typical of peptide drugs [1].

Development of Protein-Protein Interaction (PPI) Inhibitors

The predictable 12/10-helical conformation induced by this monomer makes it highly suitable for designing inhibitors of α-helix-mediated protein-protein interactions [1]. The rigid cyclopentane backbone projects adjacent side chains in a precise spatial orientation, allowing for high-affinity mimicry of natural helical binding epitopes that flexible linear analogs cannot replicate.

Synthesis of Advanced Self-Assembling Biomaterials

In materials science, this Boc-protected monomer is utilized to construct highly ordered, self-assembling foldamer nanostructures [1]. The strong thermodynamic drive to form stable helices, imparted by the cyclopentane constraint, ensures reproducible self-assembly into nanofibers or hydrogels with tunable mechanical properties, which is critical for consistent batch-to-batch material procurement.

Application Fit Matrix

Application
Selection Property
Validation Focus
γ/α-Peptide foldamer conformation control
Cis-constrained ζ-angle geometry
10/12-helix NMR conformation analysis
Foldamer stability studies across solvent systems
Diastereomer-specific stability context
Conformational stability in target solvent
Cell-permeable peptidomimetic research
Computed LogP/TPSA profile
Experimental permeability and solubility validation
Orthogonal Boc/Fmoc SPPS incorporation studies
Boc protection orthogonality
SPPS coupling efficiency and deprotection compatibility

Purity

91 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

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